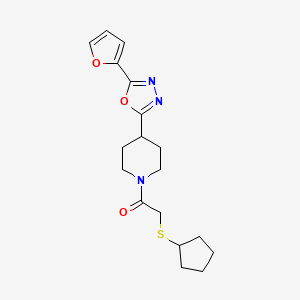
2-(Cyclopentylthio)-1-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclopentylthio)-1-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone is a fascinating organic compound known for its diverse applications in various scientific fields. This molecule belongs to a class of compounds that incorporates both heterocyclic and sulfur-containing functional groups, making it a subject of interest in medicinal chemistry and pharmacological research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopentylthio)-1-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone typically involves multi-step organic reactions. A commonly used route includes:
Formation of the 1,3,4-oxadiazole ring: : Starting with a suitable hydrazide and furfural, the 1,3,4-oxadiazole ring is formed through cyclization.
Piperidine functionalization: : The oxadiazole derivative is then reacted with 4-substituted piperidine.
Thiol ether formation:
Industrial Production Methods: In an industrial setting, the production of this compound might employ more efficient catalytic processes and scalable reaction conditions to ensure high yield and purity. Typically, continuous flow reactors or batch processes with rigorous control over temperature, pressure, and solvent conditions are utilized.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes:
Oxidation: : The sulfur atom in the cyclopentylthio group can be oxidized to sulfoxides or sulfones.
Reduction: : The oxadiazole ring can undergo reduction to form different functional groups.
Substitution: : The ethanone and piperidine components can undergo nucleophilic or electrophilic substitution reactions.
Oxidizing agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Substitution reagents: : Alkyl halides, acyl chlorides.
Sulfoxides and sulfones: : From oxidation reactions.
Amines or alcohols: : From reduction of the oxadiazole ring.
Various substituted products: : From nucleophilic or electrophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules, particularly those with biological activity. Its unique structure makes it a valuable starting material for creating new compounds with potential therapeutic properties.
Biology: In biological research, derivatives of this compound are studied for their interactions with various biological targets, including enzymes and receptors. These studies help in understanding the compound's potential as a bioactive agent.
Medicine: Medicinally, it is explored for its potential use in developing new drugs, particularly those targeting central nervous system disorders, due to its ability to modulate neurological pathways.
Industry: In the industrial sector, it finds applications in the development of specialty chemicals and materials, where its unique chemical properties are harnessed to create products with specific functionalities.
Wirkmechanismus
The mechanism of action of 2-(Cyclopentylthio)-1-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone involves multiple molecular interactions:
Molecular Targets and Pathways:Enzyme inhibition: : It can inhibit certain enzymes by binding to their active sites, thus affecting metabolic pathways.
Receptor modulation: : It can act on specific receptors in the nervous system, altering neurotransmitter release and receptor activation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
2-(Cyclopentylthio)-1-(4-(5-(thiazol-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone: : Incorporates a thiazole ring instead of a furan ring.
2-(Cyclopentylthio)-1-(4-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone: : Includes a benzofuran ring.
Uniqueness: What sets 2-(Cyclopentylthio)-1-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone apart is its combination of the furan ring and oxadiazole moiety with the cyclopentylthio and piperidine structures. This unique arrangement allows for a diverse range of chemical reactivity and potential biological activities.
Eigenschaften
IUPAC Name |
2-cyclopentylsulfanyl-1-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c22-16(12-25-14-4-1-2-5-14)21-9-7-13(8-10-21)17-19-20-18(24-17)15-6-3-11-23-15/h3,6,11,13-14H,1-2,4-5,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRRDPGNLEXXNKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CCC(CC2)C3=NN=C(O3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














